6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics and biological activities .
Preparation Methods
The synthesis of 6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the condensation of 2-aminopyridine with various substrates, such as aldehydes or alkenes . This reaction can be catalyzed by transition metals or can proceed via metal-free oxidation and photocatalysis strategies . Industrial production methods often involve multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Chemical Reactions Analysis
6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: This compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity . The pathways involved in its action depend on the specific biological context and the targets it interacts with.
Comparison with Similar Compounds
6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Substituted imidazo[1,2-a]pyridines: These compounds have different substituents at the 2-position, which can significantly alter their biological activity.
3-Substituted imidazo[1,2-a]pyridines: These derivatives are known for their sedative and anxiolytic properties.
Imidazo[1,2-a]pyridine analogues: These compounds have been developed as antituberculosis agents and exhibit significant activity against multidrug-resistant tuberculosis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8FIN2 |
---|---|
Molecular Weight |
338.12 g/mol |
IUPAC Name |
6-fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8FIN2/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H |
InChI Key |
UPCHBNDWEBWKEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)F)I |
Origin of Product |
United States |
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